![molecular formula C18H16BrF2NO2 B10958390 [5-bromo-2-(difluoromethoxy)phenyl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10958390.png)
[5-bromo-2-(difluoromethoxy)phenyl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a brominated phenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps. One common approach starts with the bromination of a phenyl precursor, followed by the introduction of a difluoromethoxy group. The quinoline moiety is then synthesized through a series of cyclization reactions. The final step involves coupling the brominated phenyl and quinoline intermediates under specific conditions, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the quinoline moiety makes it particularly interesting for targeting specific biological processes .
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure allows for the design of molecules with specific biological activities, potentially leading to new treatments for various diseases .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. The brominated phenyl group and the quinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- [5-BROMO-2-METHOXY]PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
- [5-CHLORO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
- [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-1,2,3,4-TETRAHYDROQUINOLINYL]METHANONE
Uniqueness
The uniqueness of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its combination of a brominated phenyl group and a quinoline moiety, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16BrF2NO2 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C18H16BrF2NO2/c1-11-4-6-15-12(9-11)3-2-8-22(15)17(23)14-10-13(19)5-7-16(14)24-18(20)21/h4-7,9-10,18H,2-3,8H2,1H3 |
InChI Key |
ABOGMKWCLCXTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
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